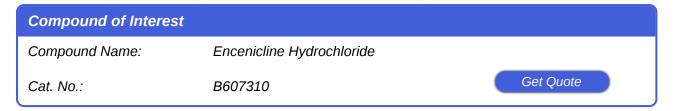


Encenicline Hydrochloride: A Technical Deep Dive into its Role in Cholinergic Neurotransmission

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Encenicline hydrochloride (formerly EVP-6124) is a selective partial agonist of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR) that was developed for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease.[1][2] As a modulator of cholinergic neurotransmission, encenicline aimed to enhance cognitive function by potentiating the effects of acetylcholine in the brain.[2] Despite promising preclinical and early clinical results, the development of encenicline was ultimately halted due to a combination of factors, including the failure to meet primary endpoints in Phase III trials for schizophrenia and the emergence of serious gastrointestinal adverse events in Alzheimer's disease trials.[2][3] This technical guide provides a comprehensive overview of encenicline's mechanism of action, its interaction with the cholinergic system, and a summary of key preclinical and clinical data.

Introduction to Cholinergic Neurotransmission and the $\alpha 7$ nAChR

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a critical role in regulating cognitive processes, including learning, memory, and attention. [2] Nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels, are key components of this system. The α 7 subtype of the nAChR is a homopentameric channel that is highly



expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[4] The α 7 nAChR is characterized by its high permeability to calcium ions, which allows it to modulate a variety of downstream signaling pathways involved in synaptic plasticity and neurotransmitter release.[4]

Encenicline's Mechanism of Action

Encenicline acts as a selective partial agonist at the α 7 nAChR.[2] This means that it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. It is believed that at low concentrations, encenicline acts as a co-agonist with acetylcholine, sensitizing the α 7 nAChR to its natural ligand and thereby enhancing cholinergic neurotransmission.[2] This potentiation of the acetylcholine response was thought to be the primary mechanism by which encenicline could improve cognitive function.[2]

Preclinical Pharmacology Binding Affinity and Selectivity

Radioligand binding assays were conducted to determine the affinity of encenicline for various neurotransmitter receptors. These studies demonstrated that encenicline is a potent and selective ligand for the α 7 nAChR.

| Receptor/Transport er | Ligand | Tissue Source | Ki (nM) |
|--------------------------|-----------------------|-------------------------|------------|
| α7 nAChR | [125I]-α-bungarotoxin | Rat Brain Homogenate | 4.3 |
| 5-HT3 Receptor | [3H]-GR65630 | Human Recombinant | <10 (IC50) |

Table 1: Binding Affinity of Encenicline for α 7 nAChR and 5-HT3 Receptors.

Functional Activity

The functional activity of encenicline as a partial agonist at the α 7 nAChR was assessed using various in vitro assays.



| Assay Type | Cell Line | Parameter | Value |
|----------------------|---------------|-----------|---------|
| Calcium Influx Assay | SH-SY5Y cells | EC50 | 0.39 μΜ |

Table 2: Functional Activity of Encenicline at the α 7 nAChR.

In Vivo Efficacy: Novel Object Recognition Task

The procognitive effects of encenicline were evaluated in preclinical animal models, such as the novel object recognition (NOR) task in rats. This task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.

Experimental Protocol: Novel Object Recognition (NOR) Task

- Habituation: Rats are individually habituated to an open-field arena for a set period over several days.
- Acquisition Phase (T1): On the test day, each rat is placed in the arena containing two
 identical objects and allowed to explore them for a defined period (e.g., 5 minutes).
- Retention Interval: The rat is returned to its home cage for a specific delay period (e.g., 1 to 24 hours).
- Test Phase (T2): The rat is returned to the arena, which now contains one familiar object from the acquisition phase and one novel object. The time spent exploring each object is recorded.
- Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

Encenicline was shown to reverse scopolamine-induced memory deficits in the NOR task, demonstrating its potential to improve cognitive function.[2]

Clinical Development Pharmacokinetics in Healthy Volunteers



A single ascending-dose study was conducted in healthy male volunteers to assess the pharmacokinetic profile of encenicline.

| Dose | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |
|--------|--------------|------------------|
| 1 mg | 0.59 | 45.6 |
| 3.5 mg | 2.1 | 189 |
| 7 mg | 4.5 | 423 |
| 20 mg | 14.2 | 1450 |
| 60 mg | 45.1 | 4890 |
| 180 mg | 100 | 8890 |

Table 3: Mean Pharmacokinetic Parameters of Encenicline in Healthy Male Volunteers.[5]

Encenicline was generally well-tolerated, with a dose-proportional increase in exposure.[5]

Phase II Clinical Trial in Schizophrenia (NCT00766363)

A Phase II, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of encenicline as a pro-cognitive treatment in patients with schizophrenia.[2][6]

Study Design:

- Participants: 319 patients with stable schizophrenia.
- Intervention: Encenicline (0.27 mg or 0.9 mg once daily) or placebo for 12 weeks.
- Primary Endpoint: Change from baseline in the Overall Cognition Index (OCI) from the CogState computerized battery.
- Secondary Endpoints: MATRICS Consensus Cognitive Battery (MCCB), Schizophrenia
 Cognition Rating Scale (SCoRS), and Positive and Negative Syndrome Scale (PANSS).[6]



| Endpoint | Encenicline Dose | Comparison vs. Placebo | p-value | Cohen's d |
|----------------------------|---------------------|---|---------|-----------|
| CogState OCI | 0.27 mg | Statistically Significant Improvement | 0.034 | 0.257 |
| SCoRS Total Score | 0.9 mg | Statistically Significant Improvement | 0.011 | - |
| PANSS Negative Subscale | 0.9 mg | Statistically Significant Improvement | 0.028 | 0.33 |
| PANSS Cognition Factor | 0.9 mg | Statistically Significant Improvement | 0.0098 | 0.40 |

Table 4: Key Efficacy Results from the Phase II Study of Encenicline in Schizophrenia.[6][7]

Phase III Clinical Trials and Discontinuation

Two global Phase III trials (NCT01714713, NCT01714739) were initiated to further evaluate the efficacy and safety of encenicline in patients with schizophrenia.[1][8] The co-primary endpoints for these trials were the MCCB and the SCoRS.[1] However, in 2016, it was announced that both trials failed to meet their co-primary endpoints.[2]

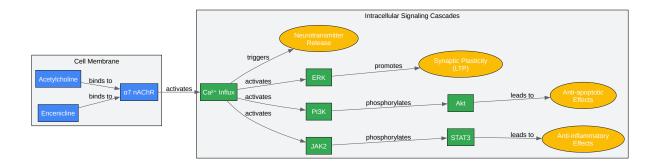
In parallel, Phase III trials of encenicline in patients with Alzheimer's disease (COGNITIV AD) were placed on a clinical hold by the FDA due to reports of serious gastrointestinal adverse events.[2][3] The development of encenicline was subsequently discontinued.[2]

Signaling Pathways in Cholinergic Neurotransmission

The activation of $\alpha 7$ nAChRs by encenicline initiates a cascade of intracellular signaling events that are believed to underlie its effects on cognition. The high calcium permeability of the $\alpha 7$ nAChR is a key factor in initiating these downstream pathways.



α7 nAChR-Mediated Signaling



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Caption: α7 nAChR signaling cascade initiated by encenicline.

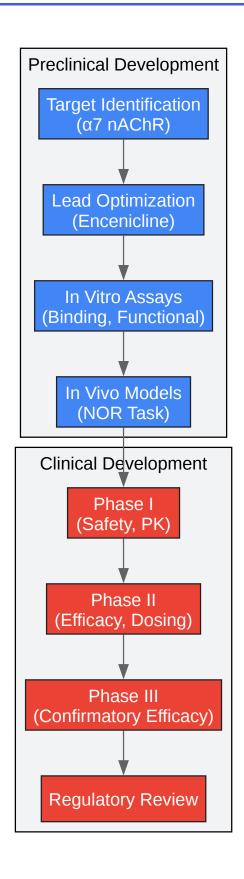
Activation of the α 7 nAChR by encenicline leads to an influx of calcium, which in turn can activate several downstream signaling pathways, including:

- JAK2/STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects of α7 nAChR activation.
- PI3K/Akt Pathway: Activation of this pathway is associated with neuroprotective and antiapoptotic effects.[9]
- ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.



Experimental Workflow and Logical Relationships Drug Discovery and Development Pipeline for a Procognitive Agent





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Caption: A typical drug development workflow for a pro-cognitive agent.



Conclusion

Encenicline hydrochloride represented a rational and targeted approach to enhancing cognitive function through the modulation of the $\alpha 7$ nicotinic acetylcholine receptor. Preclinical and early clinical studies provided a strong proof-of-concept for its pro-cognitive effects. However, the failure to demonstrate efficacy in pivotal Phase III trials for schizophrenia, coupled with safety concerns in the Alzheimer's disease population, ultimately led to the discontinuation of its development. The story of encenicline serves as a valuable case study in the challenges of developing novel treatments for cognitive impairment and highlights the importance of robust clinical trial design and patient population considerations. Despite its ultimate failure, the research into encenicline has contributed significantly to our understanding of the role of the $\alpha 7$ nAChR in cholinergic neurotransmission and cognitive function.

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